2-Methyl-2-(nitroamino)-1-propanol

Description

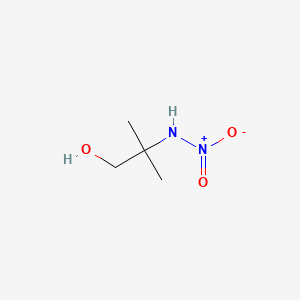

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFXEKZEYZXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858079 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239666-60-4 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes

Established Laboratory Synthesis Protocols for 2-Methyl-2-(nitroamino)-1-propanol

The most common and well-documented laboratory-scale synthesis of this compound is a two-step process. This process begins with the synthesis of an oxazolidone intermediate from 2-amino-2-methyl-1-propanol (B13486), followed by the nitration of this intermediate to yield the final product.

Precursor Compounds and Reagents

The synthesis of this compound relies on a set of key precursor compounds and reagents. The primary starting material is 2-amino-2-methyl-1-propanol (AMP), a commercially available amino alcohol. The synthesis of AMP itself can be achieved through various methods, including the reduction of 2-nitro-2-methyl-1-propanol, which is synthesized from 2-nitropropane (B154153) and formaldehyde (B43269).

For the subsequent steps to produce this compound, a specific set of reagents is required. The formation of the oxazolidone intermediate from AMP typically involves the use of a carbonylating agent. The final nitration step to form the nitramine functional group employs a nitrating agent, which is often a mixture of nitric acid and another reagent to control the reactivity.

A detailed list of the essential precursors and reagents is provided in the table below.

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| 2-Amino-2-methyl-1-propanol (AMP) | C₄H₁₁NO | Primary starting material |

| Diethyl carbonate | (C₂H₅)₂CO₃ | Carbonylating agent for oxazolidone formation |

| Sodium methoxide (B1231860) | CH₃ONa | Catalyst for oxazolidone formation |

| Nitric acid | HNO₃ | Nitrating agent |

| Acetic anhydride | (CH₃CO)₂O | Reagent for the formation of the nitrating species |

| Dichloromethane | CH₂Cl₂ | Solvent for extraction |

| Sodium bicarbonate | NaHCO₃ | Neutralizing agent |

| Magnesium sulfate | MgSO₄ | Drying agent |

Reaction Conditions and Optimization Strategies

The synthesis of this compound involves carefully controlled reaction conditions to ensure optimal yield and purity. The two main stages, the formation of the oxazolidone intermediate and its subsequent nitration, each have specific parameters that need to be followed.

Step 1: Synthesis of 4,4-dimethyl-1,3-oxazolidin-2-one

The precursor, 4,4-dimethyl-1,3-oxazolidin-2-one, is synthesized from 2-amino-2-methyl-1-propanol (AMP) and diethyl carbonate, with sodium methoxide acting as a catalyst. The reaction is typically carried out at an elevated temperature to drive the reaction to completion.

A general procedure involves heating a mixture of AMP, diethyl carbonate, and a catalytic amount of sodium methoxide. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the reaction. Optimization of this step often involves adjusting the molar ratio of the reactants and the reaction temperature to maximize the yield of the oxazolidone.

Step 2: Nitration of 4,4-dimethyl-1,3-oxazolidin-2-one

The nitration of the synthesized oxazolidone is the critical step that introduces the nitroamino group. A common and effective nitrating agent for this transformation is a mixture of nitric acid and acetic anhydride. This mixture generates a potent nitrating species in situ.

The reaction is highly exothermic and requires strict temperature control, typically being carried out at low temperatures (e.g., 0-5 °C) to prevent unwanted side reactions and ensure safety. The oxazolidone is added portion-wise to the pre-cooled nitrating mixture with vigorous stirring. The reaction time is also a critical parameter that needs to be optimized to ensure complete conversion without degradation of the product.

| Reaction Stage | Key Parameters | Typical Conditions |

| Oxazolidone Formation | Reactants, Catalyst, Temperature | AMP, Diethyl Carbonate, Sodium Methoxide, Reflux |

| Nitration | Nitrating Agent, Temperature, Addition Rate | Nitric Acid/Acetic Anhydride, 0-5 °C, Slow portion-wise addition |

Isolation and Purification Techniques

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound in a pure form.

The reaction mixture from the nitration step is typically quenched by pouring it onto ice water. This helps to deactivate the nitrating agent and precipitate the crude product. The product is then extracted from the aqueous mixture using an organic solvent, such as dichloromethane.

The organic extracts are combined and washed sequentially with water and a dilute solution of sodium bicarbonate to remove any residual acid. The organic layer is then dried over a suitable drying agent, like anhydrous magnesium sulfate, to remove any traces of water.

Finally, the solvent is removed under reduced pressure to yield the crude product. Further purification is generally achieved through recrystallization from an appropriate solvent system to obtain this compound of high purity. The purity of the final compound can be assessed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is essential for various research applications, including mechanistic studies and structure-activity relationship (SAR) investigations. This includes the preparation of isotopically labeled variants and structural analogs.

Synthesis of Isotopically Labeled Variants (e.g., Deuterated Analogs)

Isotopically labeled compounds, particularly deuterated analogs, are invaluable tools in analytical chemistry and metabolic studies. The synthesis of deuterated this compound would typically involve the use of a deuterated precursor.

For instance, the synthesis could start from a deuterated version of 2-amino-2-methyl-1-propanol. While detailed synthetic procedures for deuterated this compound are not widely published in the public domain, the general synthetic route described above could be adapted using deuterated starting materials. The commercial availability of deuterated 2-amino-2-methyl-1-propanol (e.g., d6 or d11) suggests that such syntheses are feasible.

The synthesis would follow the same two-step process of oxazolidone formation and subsequent nitration. The reaction conditions would likely be similar to those for the non-labeled compound, although minor adjustments might be necessary to account for any isotopic effects on reaction rates. The final deuterated product would be characterized by mass spectrometry to confirm the incorporation and position of the deuterium (B1214612) atoms.

Preparation of Structural Analogs for Comparative Studies

The preparation of structural analogs of this compound allows for the investigation of how modifications to the chemical structure affect its properties and reactivity. These analogs can be synthesized by starting with different amino alcohols.

By varying the structure of the initial amino alcohol, a range of analogs can be produced. For example, using a different amino alcohol with a longer alkyl chain, a branched alkyl group, or additional functional groups would result in a corresponding analog of this compound.

The synthetic methodology would likely remain the same, involving the formation of an oxazolidone intermediate followed by nitration. The reaction conditions might need to be re-optimized for each new substrate to achieve the best results. The resulting library of structural analogs can then be used in comparative studies to elucidate structure-activity relationships.

Chemical Reactivity and Transformation Pathways

Formation Mechanisms of 2-Methyl-2-(nitroamino)-1-propanol from 2-Amino-2-methyl-1-propanol (B13486) (AMP)

The transformation of 2-Amino-2-methyl-1-propanol into this compound is a result of oxidative degradation processes. nih.gov These pathways are critical for understanding the atmospheric fate of AMP, which is released from various industrial and consumer applications. nih.govacs.org The most significant of these is the degradation initiated by hydroxyl (OH) radicals.

The reaction between AMP and OH radicals is a key initial step in its atmospheric oxidation. whiterose.ac.uknih.gov This process occurs through the abstraction of a hydrogen atom from the AMP molecule, leading to the formation of various radical intermediates. whiterose.ac.ukacs.org Photo-oxidation experiments have identified this compound as a minor primary product of this degradation pathway. nih.govacs.orgwhiterose.ac.uknih.gov

The AMP molecule presents several sites from which a hydrogen atom can be abstracted by an OH radical: the methyl (-CH3) groups, the methylene (B1212753) (-CH2-) group, the amino (-NH2) group, and the hydroxyl (-OH) group. nih.govwhiterose.ac.uk Both theoretical calculations and experimental studies have been conducted to determine the likelihood of abstraction from each site, known as branching ratios.

Theoretical quantum chemistry calculations predict that hydrogen abstraction predominantly occurs from the -CH2- group, accounting for over 70% of the initial reactions. nih.govacs.orgwhiterose.ac.uknih.gov Abstraction from the -NH2 group is the next most significant pathway, followed by the -CH3 groups. nih.govacs.orgwhiterose.ac.uknih.gov The abstraction of a hydrogen atom from the -OH group is considered negligible under typical atmospheric conditions. nih.govacs.orgwhiterose.ac.uknih.gov

Experimental results from simulation chamber studies, which analyze the product distribution over time, are in general agreement with these theoretical predictions. These experiments derived branching ratios of 70% for the -CH2- group, 24% for the -NH2- group, and 6% for the -CH3 groups. nih.govacs.orgnih.gov

Table 1: Branching Ratios for the Reaction of OH Radicals with 2-Amino-2-methyl-1-propanol (AMP)

| Abstraction Site | Theoretical Prediction nih.govacs.orgwhiterose.ac.uknih.gov | Experimental Result nih.govacs.orgnih.gov |

|---|---|---|

| -CH2- group | >70% | 70% |

| -NH2 group | 5-20% | 24% |

| -CH3 groups | 5-10% | 6% |

| -OH group | <0.1% (Negligible) | Not Reported |

The initial hydrogen abstraction by an OH radical results in the formation of a water molecule and an AMP radical. The specific structure of this radical intermediate depends on the site of the hydrogen abstraction.

Abstraction from the -NH2 group: This pathway is directly responsible for the formation of nitramines. It produces an amino radical, CH3C(CH3)(N•H)CH2OH.

Abstraction from the -CH2- group: This leads to a carbon-centered radical, CH3C(NH2)(CH3)C•HOH, which is the most common radical intermediate. nih.govacs.org

Abstraction from a -CH3 group: This forms another carbon-centered radical, •CH2C(NH2)(CH3)CH2OH. nih.gov

The amino radical, CH3C(CH3)(N•H)CH2OH, is the key intermediate for the formation of this compound. In the presence of atmospheric oxidants, this radical undergoes further reactions to form the final nitramine product.

The conversion of the amino radical intermediate to a nitramine requires the presence of specific oxidants, particularly nitrogen oxides (NOx). nih.gov In simulated atmospheric experiments where AMP is degraded, the conditions often replicate a polluted urban environment with a mixture of reactive organic gases and NOx. nih.govacs.org

The proposed mechanism involves the reaction of the amino radical (R2N•) with nitrogen dioxide (•NO2) to yield the corresponding nitramine. acs.org This step adds the nitro group (-NO2) to the nitrogen atom of the original amino group, resulting in the formation of the nitroamino moiety and yielding this compound.

While OH-initiated oxidation is the most thoroughly studied pathway for the formation of this compound from AMP, other chemical and photochemical routes may also contribute. For instance, nitrosamines can be oxidized to their corresponding nitramines through treatment with strong oxidizing agents like nitric acid. nih.gov Photochemical pathways, including the photolysis of nitrosamines, can also produce nitramines. nih.govacs.org Furthermore, ozone has been shown to enhance the atmospheric formation of both nitrosamines and nitramines from precursor amines. researchgate.net However, the specific contribution of these alternative pathways to the formation of this compound from AMP in the atmosphere has not been as extensively detailed as the OH radical-driven mechanism.

OH-Initiated Degradation Pathways

Intrinsic Reactivity of the Nitroamino Moiety

The nitroamino functional group (-NHNO2) possesses distinct chemical properties that influence the reactivity of the entire molecule. One of the key features of this group is its ability to participate in tautomerism. The nitroamino group can undergo a hydrogen transfer to form a nitroimino tautomer (-N=N(O)OH). researchgate.netrsc.org

Table of Mentioned Compounds

Stability and Decomposition Pathways

The primary step in the thermal decomposition of many nitramines is the cleavage of the N-NO2 bond, leading to the formation of nitrogen dioxide (NO2) and an amino radical. For this compound, this would result in the formation of the 2-methyl-1-propanol-2-amino radical and NO2. Subsequent reactions of these initial products can lead to a complex mixture of smaller molecules.

Table 1: Postulated Initial Steps in the Thermal Decomposition of this compound

| Step | Reaction | Description |

| 1 | (CH₃)₂C(CH₂OH)NHNO₂ → (CH₃)₂C(CH₂OH)NH• + •NO₂ | Homolytic cleavage of the N-NO₂ bond. |

| 2 | (CH₃)₂C(CH₂OH)NH• → (CH₃)₂C=NH + •CH₂OH | β-scission of the amino radical. |

| 3 | •CH₂OH + •NO₂ → CH₂O + HNO₂ | Reaction of the hydroxymethyl radical with nitrogen dioxide. |

This table presents a simplified and hypothetical decomposition pathway based on known nitramine chemistry.

The principal products from the decomposition of larger nitramines often include a variety of nitrogen oxides (N₂O, NO), nitrogen (N₂), carbon oxides (CO, CO₂), formaldehyde (B43269) (H₂CO), and water dtic.mil. It is plausible that the decomposition of this compound would yield a similar array of products, alongside compounds specific to its carbon skeleton, such as acetone (B3395972) and isobutyraldehyde, arising from further fragmentation and rearrangement reactions. The presence of the hydroxyl group may also influence the decomposition pathway, potentially leading to the formation of additional oxygenated organic species.

Reaction with Atmospheric Species (e.g., Radicals, Ozone, Nitrogen Oxides)

This compound has been identified as a minor primary product in the atmospheric oxidation of 2-amino-2-methyl-1-propanol (AMP), a compound used in industrial applications such as carbon capture acs.orgnih.govwhiterose.ac.ukwhiterose.ac.uk. Its atmospheric fate is therefore of environmental interest.

The primary atmospheric removal process for many organic compounds is reaction with the hydroxyl radical (•OH). While a specific rate constant for the reaction of this compound with •OH has not been experimentally determined, nitramines are generally expected to react rapidly with this radical. The presence of abstractable hydrogen atoms on the carbon backbone and the hydroxyl group suggests that hydrogen abstraction would be a significant reaction pathway.

Table 2: Potential Sites for Hydrogen Abstraction by •OH from this compound

| Position | Bond | Relative Reactivity |

| Hydroxyl Hydrogen | O-H | Likely reactive |

| Methylene Hydrogens | C-H (on CH₂OH) | Likely reactive |

| Methyl Hydrogens | C-H (on CH₃) | Less reactive |

| Amino Hydrogen | N-H | Potentially reactive |

This table provides a qualitative assessment of the reactivity of different hydrogen atoms in the molecule towards abstraction by hydroxyl radicals.

The reaction with ozone (O₃) is another potential atmospheric degradation pathway. While there is no specific data for this compound, studies on the reaction of 1-propanol (B7761284) with ozone in aqueous media have shown that oxidation can occur, leading to the formation of aldehydes and carboxylic acids nih.govresearchgate.net. By analogy, the hydroxyl group in this compound could be a site of ozone attack, although the reaction rate is expected to be slower than that with hydroxyl radicals.

Reactions with nitrogen oxides (NOx) are also important in atmospheric chemistry. As a product of NOx-influenced atmospheric chemistry of AMP, this compound can be expected to participate in further reactions involving these species, although specific pathways have not been elucidated.

Hydrolytic Stability and Solvolysis

The hydrolytic stability of this compound is not well-documented. However, the hydrolysis of N-nitro compounds, particularly N-nitro amides, has been studied under acidic conditions rsc.org. These studies indicate that the mechanism of hydrolysis can vary depending on the specific structure of the compound and the acidity of the medium.

For N-nitro amides, hydrolysis in aqueous sulfuric acid can proceed via an A-1 type mechanism, involving protonation of the nitro group or the carbonyl oxygen, followed by unimolecular cleavage rsc.org. Given the presence of the nitroamino group, it is conceivable that under strongly acidic conditions, this compound could undergo acid-catalyzed hydrolysis. The initial step would likely be protonation of either the nitro group oxygen or the amino nitrogen.

Under neutral or basic conditions, the hydrolytic stability is expected to be greater. The C-N bond in the nitroamino group is generally more resistant to hydrolysis than, for example, an ester linkage. However, the presence of the neighboring hydroxyl group could potentially influence the reactivity through intramolecular interactions.

Solvolysis in other protic solvents, such as alcohols, might also be possible, particularly under forcing conditions, but specific data is lacking.

Mechanisms of C-N and N-O Bond Transformations

The chemistry of this compound is characterized by potential transformations involving its C-N and N-O bonds. These transformations are central to both its synthesis and its degradation.

The formation of this compound in the atmosphere from 2-amino-2-methyl-1-propanol involves the formation of a C-N bond to a nitrogen atom that is subsequently oxidized to form the nitroamino group.

In terms of degradation, the cleavage of the C-N and N-O bonds is a key aspect of the decomposition of nitramines.

C-N Bond Transformations: The C-N bond in this compound connects the tertiary carbon atom to the amino nitrogen. Cleavage of this bond would lead to the formation of a tertiary carbocation and the nitroamide anion. This type of cleavage is generally not favored under thermal conditions but could be a pathway in certain chemical reactions, for instance, under strongly acidic conditions where the amino group is protonated, creating a better leaving group.

N-O Bond Transformations: The N-O bonds within the nitro group are integral to the reactivity of the molecule. The N-NO₂ bond is typically the weakest bond in the nitroamino moiety and its homolytic cleavage is often the initial step in thermal decomposition, as discussed in section 3.2.1. This cleavage generates a nitrogen dioxide radical (•NO₂).

Heterolytic cleavage of the N-N bond can also occur, particularly in polar environments or under catalytic conditions. This would result in the formation of a nitronium ion (NO₂⁺) and an amide anion. The N-O bonds within the NO₂ group itself are generally more stable but can be involved in reduction reactions of the nitro group.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

There is a conspicuous absence of published research detailing the quantum chemical calculations of the molecular structure and conformation of 2-Methyl-2-(nitroamino)-1-propanol.

No specific studies presenting the optimized geometries or potential energy surfaces for different conformers of this compound were found. For its parent compound, AMP, such studies have identified the most stable conformers, which are crucial for understanding its reactivity. nih.govacs.org However, similar analyses for the nitamino-substituted compound are not available.

Similarly, there is no available data on the calculated vibrational frequencies and predicted spectroscopic signatures (such as IR and Raman spectra) for this compound. Such predictions are vital for the experimental identification and characterization of molecules.

Elucidation of Reaction Mechanisms via Theoretical Modeling

While the formation of this compound is noted as a product of the atmospheric photo-oxidation of AMP, there is a lack of theoretical modeling studies focused on the subsequent reaction mechanisms of this compound itself. nih.govwhiterose.ac.uknih.gov

No studies employing transition state theory or master equation modeling to investigate the kinetics of reactions involving this compound could be located. For the reaction of OH with AMP, these methods have been used to calculate rate coefficients and understand the reaction's pressure and temperature dependence. nih.govacs.org

Consequently, there are no published calculated rate coefficients or branching ratios for the potential atmospheric degradation pathways of this compound. The branching ratios for the initial H-abstraction from AMP by OH radicals have been a key focus of the existing research on the precursor. nih.govacs.orgnih.gov

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical and computational chemistry studies provide fundamental insights into the relationship between the molecular structure of this compound and its chemical reactivity. By employing quantum mechanical calculations, researchers can elucidate electronic properties, bond strengths, and reaction pathways that govern the behavior of this nitramine compound.

A central concept in understanding the reactivity of nitramines is the stability of the N–NO₂ bond. acs.org Computational studies on a variety of nitramine compounds consistently identify the homolysis of the N–NO₂ bond as a primary initial step in their decomposition and a key indicator of their thermal stability. acs.org The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a critical parameter that can be calculated using theoretical methods. A lower BDE for the N–NO₂ bond generally correlates with increased reactivity and reduced stability of the molecule. icm.edu.pl For this compound, the presence of both a hydroxyl (-OH) and a tertiary alkyl group attached to the same carbon as the nitroamino group influences the electronic environment and, consequently, the strength of the N–NO₂ bond.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of nitramine-based molecules. researchgate.netderpharmachemica.com Functionals such as B3LYP, in conjunction with appropriate basis sets like 6-311G++(d,p), are commonly employed to optimize molecular geometries and compute various properties that shed light on reactivity. derpharmachemica.com These calculations can provide a detailed picture of the electron distribution within the this compound molecule.

Theoretical studies on related nitramines have established correlations between molecular structure and properties such as heats of formation and detonation performance. acs.orgtandfonline.com For instance, the introduction of certain functional groups can significantly alter these properties. tandfonline.com In the case of this compound, the hydroxyl group can participate in intramolecular hydrogen bonding, which can affect the molecule's conformation and stability.

The atmospheric chemistry of 2-amino-2-methyl-1-propanol (B13486) (AMP), the precursor to this compound, has been investigated using sophisticated computational methods. acs.orgacs.org These studies employed the M06-2X hybrid meta-exchange–correlation density functional with the aug-cc-pVTZ basis set to model the reaction potential energy surface. acs.orgacs.orgwhiterose.ac.uknih.gov The formation of this compound as a minor product in the photo-oxidation of AMP highlights a specific reaction pathway. acs.org Theoretical calculations have been instrumental in understanding the branching ratios of the initial reactions of AMP with hydroxyl radicals, which ultimately leads to the formation of various products, including the nitramine. acs.orgnih.gov

The following table summarizes key computational parameters that are typically investigated in theoretical studies of nitramines to understand their structure-reactivity relationships. While specific values for this compound are not widely published, this table illustrates the types of data that provide insight into its chemical behavior.

| Computational Parameter | Significance in Structure-Reactivity Analysis | Typical Computational Method |

| N–NO₂ Bond Dissociation Energy (BDE) | Indicates the energy required to break the weakest bond, which is often the initial step in decomposition. A lower BDE suggests higher reactivity. acs.orgicm.edu.pl | Density Functional Theory (DFT), such as B3LYP or M06-2X. |

| Heat of Formation (HOF) | Represents the energy released or absorbed upon the formation of the compound from its constituent elements. It is a key parameter for assessing the energetic nature of the molecule. acs.orgtandfonline.com | Isodesmic reactions with DFT or other high-level ab initio methods. acs.orgtandfonline.com |

| Molecular Geometry | Provides the three-dimensional arrangement of atoms, including bond lengths and angles. This is fundamental to understanding steric effects and potential reaction sites. derpharmachemica.com | Geometry optimization using DFT or other quantum chemistry methods. derpharmachemica.com |

| Mulliken or Natural Bond Orbital (NBO) Charges | Describes the distribution of electron density across the molecule, identifying electropositive and electronegative sites prone to nucleophilic or electrophilic attack. | Calculated from the wavefunction obtained through DFT calculations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions indicate the molecule's ability to donate or accept electrons, which is crucial for predicting reactivity in chemical reactions. | Derived from DFT or other molecular orbital theory calculations. |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of separatory science, provides the necessary resolving power to isolate 2-Methyl-2-(nitroamino)-1-propanol from other components in a mixture.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole (QQQ) mass analyzer, stands as a powerful tool for the analysis of nitramines. sci-hub.stbruker.com This technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. bruker.com

In a typical LC-MS/MS workflow, the sample is first injected into an LC system where this compound is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The first quadrupole (Q1) selects the specific parent ion corresponding to the analyte. This ion is then fragmented in the collision cell (q2), and the resulting characteristic fragment ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentration levels. bruker.com While specific methods for this compound are not extensively detailed in public literature, the general applicability of LC-MS/MS for analyzing polar, thermally labile, and non-volatile compounds makes it an ideal candidate for its quantification. sci-hub.stnih.gov

Table 1: General Parameters for LC-MS/MS Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Separation Mode | Reversed-Phase Liquid Chromatography | C18 or similar column |

| Mobile Phase | Gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. | Water/Acetonitrile gradient |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | ESI- or ESI+ |

| MS Analyzer | Triple Quadrupole (QQQ) | MRM mode |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound | To be determined |

| Product Ion(s) (Q3) | Specific fragments from the precursor ion | To be determined |

Gas chromatography (GC) is another principal technique for analyzing volatile and semi-volatile organic compounds. For nitramines like this compound, specialized GC configurations are employed to achieve sensitive and specific detection.

Research has successfully utilized two-dimensional gas chromatography (GC×GC) coupled with a nitrogen chemiluminescence detector (NCD) for the detection of this compound. nih.govwhiterose.ac.ukacs.org This advanced technique offers significantly enhanced separation capacity compared to conventional one-dimensional GC, which is crucial when analyzing complex samples like atmospheric aerosols. whiterose.ac.uk The nitrogen chemiluminescence detector provides high selectivity for nitrogen-containing compounds, which simplifies the chromatogram and improves detection limits for analytes like nitramines. nih.govacs.org In studies investigating the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP), this compound was successfully identified and detected in aerosol samples using GC×GC-NCD, demonstrating the method's effectiveness in a complex matrix. nih.govacs.orgwhiterose.ac.uk

Table 2: GC×GC-NCD System Configuration for Nitramine Analysis

| Component | Description |

|---|---|

| Primary Column | Non-polar column for separation based on boiling point. |

| Secondary Column | Polar column for separation based on polarity. |

| Modulator | Cryogenic or thermal modulator to trap and re-inject effluent from the primary to the secondary column. |

| Detector | Nitrogen Chemiluminescence Detector (NCD) for selective detection of nitrogen-containing compounds. whiterose.ac.uk |

Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrational modes of a molecule. edinst.com An IR or Raman spectrum consists of a series of bands corresponding to specific molecular vibrations (stretching, bending, etc.). edinst.com

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (typically ~3200-3600 cm⁻¹) would indicate the hydroxyl group.

N-H stretching: The nitroamino group (NH-NO₂) would also exhibit stretching vibrations.

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations, typically appearing in the regions of ~1500-1600 cm⁻¹ (asymmetric) and ~1300-1370 cm⁻¹ (symmetric).

C-H stretching and bending: Vibrations from the methyl and methylene (B1212753) groups would be present in their expected regions.

C-N stretching: This vibration would also contribute to the spectral fingerprint.

While IR spectroscopy is generally more sensitive, Raman spectroscopy can be particularly useful for analyzing symmetric vibrations and is less susceptible to interference from water, which can be an advantage when analyzing aqueous samples. edinst.com Spectra of related compounds like 2-amino-2-methyl-1-propanol and 2-methyl-2-nitro-1-propanol (B147314) are available and serve as references for interpreting the spectrum of this compound. nih.govchemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR would be essential for the unambiguous structural assignment of this compound.

Based on its structure, the following signals would be expected in the ¹H NMR spectrum:

A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂).

A signal for the two protons of the methylene group (-CH₂OH), which would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

A signal for the hydroxyl proton (-OH), which is typically broad and its chemical shift is concentration and solvent-dependent. This peak would disappear upon adding a drop of D₂O to the sample, a key confirmatory test. docbrown.info

A signal for the proton of the nitroamino group (-NHNO₂).

The ¹³C NMR spectrum would show distinct signals for each of the four unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would be indicative of their local electronic environment (e.g., the carbon bearing the hydroxyl group would be shifted downfield). Data from related structures like 2-methyl-2-nitro-1-propanol and 2-amino-2-methyl-1-propanol provide a strong basis for predicting the spectral features. nih.govchemicalbook.comchemicalbook.com

Advanced Detection Strategies in Complex Matrices

Detecting and quantifying this compound in real-world samples, such as atmospheric aerosols formed during industrial processes, requires advanced analytical strategies that offer high sensitivity and can overcome matrix interferences. nih.govacs.org

One such strategy employed in atmospheric chemistry research is the use of a Chemical Analysis of Aerosol Online Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (CHARON-PTR-ToF-MS) system. nih.govwhiterose.ac.ukacs.org This technique allows for the direct, real-time chemical characterization of aerosol particles. The CHARON inlet vaporizes the particles, and the resulting gas-phase molecules are then ionized by proton transfer from H₃O⁺ ions and detected by a high-resolution time-of-flight mass spectrometer. This method has been successfully used to detect minor amounts of this compound in particles generated during photo-oxidation experiments of its precursor, AMP. nih.govwhiterose.ac.ukacs.org

The combination of multiple advanced analytical techniques provides a comprehensive approach. For instance, the integrated use of GC×GC-NCD for offline filter analysis and CHARON-PTR-ToF-MS for online particle analysis creates a powerful toolkit for studying the formation and presence of this compound in complex environmental scenarios. nih.govacs.orgwhiterose.ac.uk

Sampling and Pre-concentration Methods

Given that nitramines like this compound are typically found in very low concentrations in environmental samples, a pre-concentration step is almost invariably required to enhance sensitivity. sci-hub.stresearchgate.netnih.gov The choice of sampling and pre-concentration method depends on the sample matrix (e.g., water, air, soil).

For aqueous samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most prevalent pre-concentration techniques. sci-hub.stresearchgate.netresearchgate.net

Solid-Phase Extraction (SPE): This is a widely used and often preferred method for extracting nitroaromatics and nitramines from water. researchgate.netepa.gov It involves passing the aqueous sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. Various sorbent materials have been investigated for nitramine extraction, including:

Styrene-divinylbenzene copolymers (e.g., Porapak R): These have been shown to be effective for the pre-concentration of nitroorganics from water, with the adsorbed analytes demonstrating stability for extended periods. dtic.mil

Activated carbon-based materials: These are also commonly used for the extraction of nitramines. researchgate.net

Carbowax-coated fibers: Used in solid-phase microextraction (SPME), a variant of SPE, these have been found capable of adsorbing a range of explosives, including nitramines. nih.gov

Multimodal SPE: This approach uses cartridges with more than one type of functional group to retain a wider range of analytes or to provide enhanced cleanup by interacting with different parts of the analyte or matrix components. chromatographyonline.com

EPA Method 3535A provides a standard procedure for solid-phase extraction and is applicable to nitramines like HMX, which suggests its potential utility for other nitramines. epa.gov

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous phase into an immiscible organic solvent, such as dichloromethane. researchgate.netresearchgate.net

For air sampling, methods developed for the parent amine, 2-amino-2-methyl-1-propanol (AMP), may provide a starting point. For instance, air samples for AMP have been collected on glass sampling tubes containing XAD-2 resin. osha.gov However, the efficiency of this method for the much less volatile nitramine would require specific validation.

The following table summarizes common pre-concentration methods for nitramines in aqueous samples.

| Pre-concentration Method | Sorbent/Solvent | Target Analytes | Reference |

| Solid-Phase Extraction (SPE) | Styrene-divinylbenzene copolymer (Porapak R) | Nitroaromatics, nitramines, nitrate (B79036) esters | dtic.mil |

| Solid-Phase Extraction (SPE) | Activated carbon-based material | Nitramines | researchgate.net |

| Solid-Phase Microextraction (SPME) | Carbowax coating | Explosives including nitramines | nih.gov |

| Liquid-Liquid Extraction (LLE) | Dichloromethane | Nitramines | researchgate.netresearchgate.net |

Matrix Effects and Interference Mitigation

A major challenge in the quantitative analysis of this compound, particularly when using highly sensitive techniques like electrospray ionization mass spectrometry (ESI-MS), is the influence of the sample matrix. core.ac.uknih.gov Matrix effects occur when co-extracted components from the sample interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.govrsc.org This can significantly compromise the accuracy, linearity, and reproducibility of the analytical results. nih.gov

The complex nature of environmental samples (e.g., soil water, industrial wastewater) makes them particularly prone to matrix effects. core.ac.ukrsc.org For example, high concentrations of salts and organic matter in oil and gas wastewaters can cause severe ion suppression. rsc.org

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: The most direct approach is to remove interfering matrix components before analysis.

Selective Sample Cleanup: Techniques like SPE are crucial not only for pre-concentration but also for sample cleanup. chromatographyonline.comcdc.gov By carefully selecting the sorbent and washing steps, it is possible to selectively remove a significant portion of the matrix interferences. chromatographyonline.com Anion-exchange SPE has been used to reduce matrix effects in the analysis of acidic compounds in urine. cdc.gov

Calibration Strategies:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. core.ac.uk This helps to compensate for the matrix effects as the standards and the samples will be affected similarly. This method has been shown to improve the determination of nitramines in soil water. core.ac.uk

Method of Standard Addition: This technique involves adding known amounts of the analyte standard to aliquots of the sample. rsc.org By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined from the x-intercept. This method is effective at compensating for matrix effects but can be more time-consuming. chromatographyonline.comrsc.org

Use of Internal Standards: An internal standard is a compound that is added in a constant amount to all samples, blanks, and calibration standards.

Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for mitigating matrix effects in LC-MS analysis. cdc.gov A SIL-IS has the same chemical properties as the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. Since the SIL-IS and the analyte co-elute and experience the same matrix effects, the ratio of their signals provides a more accurate quantification. chromatographyonline.com The availability of this compound-d6 is therefore highly valuable for accurate quantification. cymitquimica.com

Analog Internal Standards: When a SIL-IS is not available, a structurally similar compound (an analog) can be used. rsc.org However, it is crucial to ensure that the analog behaves similarly to the analyte during extraction and ionization, as differences can lead to over- or under-estimation of the analyte concentration. rsc.org

The following table outlines strategies for mitigating matrix effects in the analysis of nitramines.

| Mitigation Strategy | Description | Key Advantages | Key Disadvantages |

| Selective Sample Preparation (e.g., SPE) | Removes interfering components from the sample matrix prior to analysis. chromatographyonline.comcdc.gov | Reduces the source of the matrix effect. | May not remove all interferences; potential for analyte loss. |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract. core.ac.uk | Compensates for matrix effects by ensuring standards and samples are similarly affected. | Requires a representative blank matrix which may not always be available. |

| Method of Standard Addition | Known amounts of standard are added directly to sample aliquots. rsc.org | Effectively compensates for sample-specific matrix effects. chromatographyonline.com | Time-consuming and requires more sample volume. |

| Stable Isotope-Labeled Internal Standards (SIL-IS) | A deuterated or 13C-labeled version of the analyte is added to samples. cdc.gov | Considered the most reliable method for correcting matrix effects. cdc.gov | Availability of specific SIL-IS can be limited and costly. rsc.org |

Environmental Transformation and Chemical Fate

Atmospheric Chemical Fate

The atmospheric presence of 2-Methyl-2-(nitroamino)-1-propanol is intrinsically linked to the photo-oxidation of 2-amino-2-methyl-1-propanol (B13486) (AMP), an industrial amine used in applications such as carbon capture technology. nih.govwhiterose.ac.uk

Laboratory-based photo-oxidation experiments have been crucial in elucidating the atmospheric degradation pathways of 2-amino-2-methyl-1-propanol (AMP). In simulated atmospheric conditions within large photoreactors, the reaction of AMP with hydroxyl (OH) radicals has been studied in detail. nih.govwhiterose.ac.uk These experiments have shown that the degradation of AMP is a complex process leading to a variety of products.

The primary mechanism of AMP degradation is initiated by the abstraction of a hydrogen atom by OH radicals. whiterose.ac.uk Theoretical calculations and experimental results indicate that hydrogen abstraction predominantly occurs from the –CH2– group, with minor contributions from the –CH3 and –NH2 groups. whiterose.ac.uk Abstraction from the –OH group is considered negligible under atmospheric conditions. whiterose.ac.uk

The subsequent reactions of the resulting alkylamino radical in the presence of nitrogen oxides (NOx) lead to the formation of several gas-phase products. The major identified product is 2-amino-2-methylpropanal. nih.govwhiterose.ac.uk Alongside this, a suite of minor primary products is also formed, including this compound. nih.govwhiterose.ac.uk Other minor products identified include propan-2-imine, 2-iminopropanol, acetamide, and formaldehyde (B43269). nih.govwhiterose.ac.uk

The formation of this compound has been consistently observed in simulated atmospheric environments designed to mimic real-world conditions. nih.govwhiterose.ac.uk These simulations, often conducted in large-scale environmental chambers, involve the controlled irradiation of a mixture of 2-amino-2-methyl-1-propanol, a source of OH radicals (such as methyl nitrite), and NOx under conditions representative of the troposphere. nih.gov

In these experiments, this compound is identified as a minor primary product, indicating that its formation is a direct consequence of the atmospheric degradation of its parent amine, AMP. nih.govwhiterose.ac.uk The formation pathway is understood to involve the reaction of the amino radical, formed from the initial OH attack on AMP, with nitrogen dioxide (NO2). whiterose.ac.uk

The atmospheric photo-oxidation of amines like 2-amino-2-methyl-1-propanol is known to contribute to the formation of secondary organic aerosols (SOA). Experiments have demonstrated that the photo-oxidation of AMP leads to significant particle formation. whiterose.ac.uk

During these experiments, minor amounts of the gas-phase photo-oxidation products, including this compound, have been detected in the particulate phase. whiterose.ac.uk This indicates that this compound can partition from the gas phase to the aerosol phase, thereby contributing to the chemical composition of SOA. The presence of such nitramines in aerosols is of environmental interest due to their potential chemical reactivity and contribution to aerosol mass.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes

The synthesis of 2-Methyl-2-(nitroamino)-1-propanol, while established, remains an area for potential innovation to improve efficiency, yield, and sustainability. Current methods often involve the nitration of its precursor, 2-amino-2-methyl-1-propanol (B13486) (AMP). nih.govwhiterose.ac.ukacs.org Therefore, advancements in the synthesis of AMP itself could directly translate to improved routes for the target compound.

Future research could explore alternative synthetic strategies that circumvent the direct nitration of the amino alcohol. One potential avenue involves building the nitroamino functionality from different starting materials. For instance, a patented process for producing AMP involves the reaction of sodium nitrite (B80452) with isopropanol (B130326) and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol, which is subsequently hydrogenated. google.com Adapting such intermediate stages or exploring alternative reduction techniques could offer a more direct or controlled pathway to N-nitroamino compounds.

Furthermore, inspiration can be drawn from the broader field of energetic materials synthesis, where N-nitroamino functionalities are common. Research into the synthesis of complex N-nitroamino-functionalized heterocycles often involves sophisticated strategies to selectively introduce the nitroamino group while preserving the core molecular structure. researchgate.net Applying these advanced methodologies, which may include novel nitrating agents or protective group strategies, could lead to more refined and efficient syntheses of this compound and its derivatives. The development of continuous flow processes, as suggested for AMP production, could also offer significant advantages in terms of safety, control, and scalability for industrial applications. google.com

Advanced Spectroscopic Probes for Reaction Intermediates

A deeper understanding of the formation and reaction mechanisms of this compound hinges on the ability to detect and characterize highly reactive, short-lived intermediates. Modern spectroscopic techniques are becoming increasingly powerful tools for this purpose, moving beyond simple product analysis to provide real-time snapshots of chemical transformations.

Recent studies on the atmospheric degradation of the parent amine, AMP, have successfully employed advanced mass spectrometry techniques like high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS). nih.govwhiterose.ac.uk These methods allow for the online, time-resolved monitoring of reactants and products, providing crucial data to derive reaction branching ratios and identify minor products like this compound. acs.orgwhiterose.ac.uk

Future work will likely involve the broader application of such in situ probes. For example, fiber-optic coupled Fourier transform infrared spectroscopy (FTIR-ATR) has been used to monitor the formation of diazonium salt intermediates in real-time, enabling precise control and optimization of reaction parameters. mdpi.com This approach could be adapted to study the nitration of AMP, providing direct evidence of intermediate species. For probing radical intermediates, which are proposed in the oxidative degradation of AMP, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool. usn.no It has been used to characterize iron-nitrosyl intermediates in enzymatic C-H amination reactions, demonstrating its utility in studying nitrogen-group transfer catalysis. osti.gov The integration of multiple spectroscopic methods within a single experimental setup, such as tandem mass spectrometers coupled with tunable IR and UV lasers, represents a major innovative frontier for the structural characterization of complex and isomeric reaction intermediates. europa.eu

Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Application/Target Species | Potential Insight for this compound | Reference |

|---|---|---|---|

| PTR-ToF-MS | Time-resolved monitoring of volatile organic compounds and their oxidation products. | Quantifying formation rates and identifying subsequent degradation products in atmospheric simulations. | nih.govwhiterose.ac.uk |

| In Situ FTIR-ATR | Real-time tracking of reactant consumption and formation of products/intermediates in solution. | Monitoring the progress of synthesis reactions and identifying key intermediates without sampling. | mdpi.com |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates and paramagnetic species. | Investigating radical-driven degradation pathways, particularly during oxidative processes. | osti.gov |

| Tandem MS with Ion Spectroscopy | Structural characterization of mass-selected, isolated ions (intermediates) using IR/UV lasers. | Unambiguous identification of isomeric intermediates in complex reaction mixtures. | europa.eu |

Integration of Multi-scale Computational Approaches

Computational chemistry provides an indispensable parallel to experimental work, offering molecular-level insights that are often inaccessible through measurement alone. For a molecule like this compound, integrating computational models across different scales can provide a holistic understanding of its properties and reactivity. nih.gov

At the most fundamental level, high-accuracy quantum mechanical calculations are used to map potential energy surfaces for chemical reactions. Studies on the atmospheric degradation of AMP have utilized density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level to calculate the geometries of reactants, transition states, and products. nih.govacs.org These calculations are essential for predicting reaction barriers and identifying the most likely transformation pathways. whiterose.ac.uk For even higher accuracy, especially for energetic compounds, advanced wave-function based methods like coupled cluster theory (e.g., DLPNO-CCSD(T)) can provide benchmark values for bond dissociation energies and reaction kinetics. researchgate.net

The challenge and future direction lie in multi-scale modeling, which connects these quantum mechanical details to larger-scale phenomena. nih.govmdpi.com Information from quantum chemistry, such as reaction rate constants, can be used as input for master equation modeling to simulate reaction kinetics under specific atmospheric conditions. whiterose.ac.ukwhiterose.ac.uk Molecular dynamics (MD) simulations, using force fields derived from quantum calculations, can predict how the molecule behaves in solution, interacts with surfaces, or packs in a crystal lattice. mdpi.com This integrated approach allows researchers to build predictive models that can bridge the gap from the behavior of a single molecule to the macroscopic properties of a system, a crucial step for assessing environmental impact or designing new materials. nih.govqom.ac.ir

Computational Methods in Nitroamino Compound Research

| Methodology | Purpose | Example Level of Theory/Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometries, vibrational frequencies, and reaction barriers. | M06-2X/aug-cc-pVTZ for studying atmospheric degradation pathways. | nih.govacs.org |

| Coupled Cluster (CC) Theory | High-accuracy calculation of bond dissociation energies and reaction kinetics for benchmarking. | DLPNO-CCSD(T) for energetic caged nitroamino compounds. | researchgate.net |

| Master Equation Modeling | Simulation of reaction kinetics under specific temperature and pressure conditions. | MESMER simulations for atmospheric reactions of AMP. | whiterose.ac.uk |

| Molecular Dynamics (MD) | Simulation of the time evolution of a system to study dynamics, solvation, and material properties. | Used in multi-scale approaches for predicting crystal growth or drug delivery systems. | mdpi.com |

Elucidation of Less Understood Transformation Pathways

While the formation of this compound as a minor product in the atmospheric photo-oxidation of AMP is established, its own subsequent fate remains a significant knowledge gap. nih.govacs.orgwhiterose.ac.uk The comprehensive studies performed to date have rightfully focused on the primary degradation mechanism of the parent amine, AMP, leaving the transformation pathways of its nitramine product less explored.

Future research should specifically target the lifecycle of this compound. Key questions remain: What is its atmospheric lifetime? How does it degrade further under the influence of OH radicals or photolysis? Does its degradation lead to the formation of other, potentially more stable or hazardous, nitrogen-containing compounds? Answering these questions will require dedicated chamber experiments where this compound is the primary reactant, coupled with sensitive analytical techniques and detailed computational modeling.

Similarly, its behavior in aqueous environments, particularly in the context of industrial applications like CO2 capture, is not well understood. usn.no While studies have identified a suite of degradation products from AMP in aqueous oxidative conditions, the specific role and transformation of the corresponding nitramine are unclear. usn.no Elucidating these pathways is critical for a complete environmental and operational risk assessment. Research should focus on identifying the degradation products under various temperatures and oxygen pressures to construct a comprehensive mechanistic scheme, clarifying the role of radical versus non-radical pathways in its transformation.

Known and Unknown Transformation Pathways

| Condition | Known Formation Pathway | Less Understood Transformations (Future Research) | Reference |

|---|---|---|---|

| Atmospheric Photo-oxidation | Minor product from the reaction of the aminyl radical of AMP with NO2. | - Subsequent reaction with OH radicals.

| nih.govacs.orgwhiterose.ac.uk |

| Aqueous Oxidative Degradation (e.g., CO2 capture) | Presumed to form via radical mechanisms similar to atmospheric pathways. | - Thermal stability in aqueous solution.

| usn.no |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-2-(nitroamino)-1-propanol, and how can reaction efficiency be monitored?

- Methodology : Synthesis typically involves nitro group introduction via nitration or condensation reactions. For example, nitroethane and formaldehyde can undergo hydroxymethylation followed by nitro reduction, as seen in analogous amino alcohol syntheses . Reaction progress can be tracked using thin-layer chromatography (TLC) with ethanol or methanol as eluents. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity .

Q. How can the structural and purity characteristics of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- NMR : Assign peaks for nitroamino (-NHNO₂) and methyl groups (δ ~1.3 ppm for CH₃) .

- FT-IR : Identify N-H (3200–3400 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column and UV detection (e.g., 254 nm), using 2.0 µL sample injections .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodology :

- Melting Point (MP) : Use differential scanning calorimetry (DSC) or capillary methods. For amino-propanol analogs, MP ranges near 110°C .

- Solubility : Perform gravimetric analysis in water and organic solvents (e.g., ethanol, DMSO) under controlled pH .

- Density : Measure via pycnometry (expected ~0.85–0.95 g/cm³ for similar alcohols) .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of formation) be predicted or measured for this compound?

- Methodology : Apply the Clarke-Glew equation or use vapor pressure data from thermogravimetric analysis (TGA). For example, the enthalpy of formation (ΔHf) for structurally related compounds like 1-amino-2-methyl-2-propanol is experimentally determined as ~53.8 kJ·mol⁻¹ at 298.15 K using combustion calorimetry . Computational tools like Gaussian or COSMO-RS can model nitroamino group contributions .

Q. What experimental design considerations are critical for optimizing nitroamino group stability during synthesis?

- Methodology :

- pH Control : Maintain mildly acidic conditions (pH 5–6) to prevent nitro group decomposition .

- Temperature : Limit reaction temperatures to <80°C to avoid exothermic decomposition, as observed in nitroamino analogs .

- Catalyst Selection : Use transition metals (e.g., Pd/C) for selective reductions or stabilize intermediates via chelation .

Q. How can reaction intermediates or byproducts be identified and quantified in the synthesis of this compound?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., unreacted nitroethane) .

- Liquid Chromatography (LC-MS/MS) : Resolve polar intermediates like hydroxylated derivatives .

- X-ray Crystallography : Characterize crystalline intermediates if isolable .

Q. What strategies mitigate discrepancies in reported physicochemical data (e.g., conflicting solubility or melting points)?

- Methodology :

- Interlaboratory Validation : Replicate measurements using standardized protocols (e.g., OECD guidelines) .

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., residual solvents or isomers) that skew data .

- Meta-Analysis : Cross-reference datasets from authoritative sources like NIST or peer-reviewed journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.